1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 386.0833482 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-27-18-8-3-2-7-17(18)23-20(26)13-9-10-19(25)24(11-13)12-14-15(21)5-4-6-16(14)22/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFZFPRNYLPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological applications. Its structure suggests it may possess biological activities relevant to various therapeutic areas, particularly in the context of enzyme inhibition and anti-inflammatory effects.
- Molecular Formula : C22H21ClFN5O3
- Molecular Weight : 457.9 g/mol
- CAS Number : 893974-98-6
The compound's biological activity can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. MPO inhibitors are being explored for their potential in treating autoimmune and inflammatory disorders .
Enzyme Inhibition
Research has shown that compounds similar in structure to this compound exhibit significant inhibition of MPO activity. This inhibition is crucial as MPO plays a role in producing reactive oxygen species, which can contribute to tissue damage in various diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce inflammatory markers in stimulated human blood cells. This suggests a potential role in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis or cardiovascular diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insight into the potential effects of this specific compound:
-
Study on MPO Inhibition :
- A study evaluated the efficacy of various N-substituted compounds on MPO activity. The lead compound exhibited a time-dependent inhibition mechanism, suggesting that structural modifications could enhance selectivity and potency against MPO .
- The study demonstrated that oral administration of a structurally similar compound led to significant reductions in plasma MPO activity in animal models, indicating strong therapeutic potential .
- Inflammation Model :
Data Table: Comparative Biological Activity
| Compound Name | CAS Number | Molecular Weight | MPO Inhibition (IC50) | Anti-inflammatory Effect |
|---|---|---|---|---|
| This compound | 893974-98-6 | 457.9 g/mol | TBD | TBD |
| PF-06282999 | Not available | TBD | Low nM | Significant |
| Compound X | Not available | TBD | Moderate μM | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
